molecular formula C9H6FNO B1330089 5-Fluoro-8-quinolinol CAS No. 387-97-3

5-Fluoro-8-quinolinol

Cat. No. B1330089
CAS RN: 387-97-3
M. Wt: 163.15 g/mol
InChI Key: YHXLEKUJMPEQAJ-UHFFFAOYSA-N
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Description

5-Fluoro-8-quinolinol is a derivative of quinolinol that has been modified by the addition of a fluorine atom at the 5-position of the quinoline ring. This modification can significantly alter the chemical and biological properties of the molecule, making it a compound of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-fluoro-8-quinolinol derivatives has been explored in several studies. For instance, cyclometalated iridium(III) complexes using 5-fluoro-8-quinolinol-based ligands have been synthesized, indicating a method for incorporating this moiety into complex structures . Additionally, the synthesis of 5-alkyl-8-quinolinol has been described, which could lead to derivatives with improved solubility in organic solvents . These synthetic approaches highlight the versatility of 5-fluoro-8-quinolinol as a building block for further chemical modifications.

Molecular Structure Analysis

The molecular structure of 5-fluoro-8-quinolinol derivatives plays a crucial role in their biological activity and interactions. For example, the stereochemical structure-activity relationships of chiral quinolone antibacterial agents have been studied, demonstrating the importance of the absolute configurations of substituents on the quinoline ring . The X-ray crystallographic analysis has been used to determine these configurations, which are essential for understanding the molecule's activity.

Chemical Reactions Analysis

5-Fluoro-8-quinolinol and its derivatives participate in various chemical reactions that can be exploited for different applications. The reactivity of 8-fluoro-6-(methoxymethoxy)quinoline with organolithium compounds has been studied, revealing the potential for regioselective functionalization . This type of reactivity is valuable for the synthesis of highly functionalized quinolines with potential applications in drug development and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-8-quinolinol derivatives are influenced by their molecular structure. The antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols has been investigated, showing that the presence of halogen substituents can enhance fungitoxicity . Moreover, the solid-state photophysical properties of heterocyclic quinol-type fluorophores have been studied, demonstrating the effect of substituents on the fluorescence spectra . These properties are critical for the potential use of 5-fluoro-8-quinolinol derivatives in biological imaging and as functional materials.

Scientific Research Applications

Antifungal Properties

5-Fluoro-8-quinolinol has been explored for its antifungal properties. Studies have found that certain derivatives of 8-quinolinol, including 5-fluoro-8-quinolinol, show effectiveness against various fungal species. For example, research by Gershon, Clarke, and Gershon (2002) indicated no synergism between 5-fluoro- and 6-fluoro-8-quinolinols against fungi in a test system, highlighting the specific action of these compounds in antifungal applications (Gershon, Clarke, & Gershon, 2002).

Electroluminescent Properties

Research on 5-Fluoro-8-quinolinol has also focused on its electroluminescent properties. Kappaun et al. (2006) synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates, demonstrating their potential in electronic and electroluminescent applications (Kappaun et al., 2006).

Cancer Research

In the field of cancer research, 5-Fluoro-8-quinolinol has been investigated for its potential as a cancer cell mitochondriotropic agent. Qin et al. (2020) synthesized cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes, which showed high cytotoxicity against HeLa cells, indicating their potential in inhibiting tumor populations (Qin et al., 2020).

Fluorescence and Sensing ApplicationsThe compound has been studied for its fluorescent properties and potential in sensing applications. For instance, Ohshima et al. (

  • designed a fluorescent probe for Zn2+ using 8-quinolinol derivatives, indicating the compound's utility in sensitive and efficient detection applications (Ohshima et al., 2010).

Liquid-Crystalline Phases and Film-Forming Properties

5-Fluoro-8-quinolinol has been used in the development of materials with unique properties like liquid-crystalline phases and film-forming abilities. Camerel et al. (2015) discussed the ionic self-assembly and red-phosphorescence properties of a charged platinum(II) 8-quinolinol complex, highlighting its potential in advanced material applications (Camerel et al., 2015).

Chemical Sensing and Analysis

The chemical sensing and analytical potential of 5-Fluoro-8-quinolinol has also been explored. A study by He et al. (2011) on a quinolinol-containing conjugated polymer-based sensing platform for amino acids showed the usefulness of 5-Fluoro-8-quinolinol in developing novel chemosensors (He et al., 2011).

Electroluminescence Device Performance

The influence of 5-Fluoro-8-quinolinol on electroluminescence device performance has been investigated. Sapochak et al. (2001) related the chemical structure of methyl-substituted metal tris(8-quinolinolato) chelates to their photoluminescence, electroluminescence, and thermal properties, providing insights into how 5-Fluoro-8-quinolinol can enhance device performance (Sapochak et al., 2001).

Conductive and Fluorescent Composite Materials

Li et al. (2006) explored the creation of conducting and fluorescent composite materials using 8-quinolinol derivatives. They developed a conducting poly-N-[5-(8-quinolinol)ylmethyl]aniline/nano-SiO2 composite, illustrating the versatile applications of 5-Fluoro-8-quinolinol in developing new materials (Li et al., 2006).

Safety And Hazards

5-Fluoro-8-quinolinol is considered hazardous. It can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

There is a growing interest in the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Compounds containing the 8-quinolinol moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

5-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLEKUJMPEQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276920
Record name 5-Fluoro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Fluoro-8-quinolinol

CAS RN

387-97-3
Record name 387-97-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-8-quinolinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-8-quinolinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
LQ Qin, BQ Zou, QP Qin, ZF Wang, L Yang… - New Journal of …, 2020 - pubs.rsc.org
… (FQ)(L4) 2 ]·2CH 3 OH (Ir-4) using 5-fluoro-8-quinolinol (H-FQ)-based ligands and [(C^N) 2 IrCl… synthesize cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes that can function as …
Number of citations: 14 pubs.rsc.org
H Gershon, DD Clarke, M Gershon - Journal of pharmaceutical sciences, 1991 - Elsevier
Antifungal studies were made of mixtures of minimal inhibitory concentrations (MICs) of 8-quinolinol and its 5- and 7-halo analogues against six fungi: Aspergillus niger, A. oryzae, …
Number of citations: 34 www.sciencedirect.com
H Gershon, MW McNeil - The Journal of Organic Chemistry, 1971 - ACS Publications
… inoI~5~sulfonic acid,16 7-bromo-8-quinolinol-5-sulfonic acid,16 7-nitro-8-quinolinol-5-sulfonic acid,5 and 5-fluoro-8-quinolinol.388-Quinolinol-5-suIfonic acid, 7-iodo-8-quinolinol-5-…
Number of citations: 12 pubs.acs.org
H Gershon, MW Mcneil - J. Heterocyclic Chem, 1971 - academia.edu
… The fluoronitro-8-quinolinols were made by nitration (2) of 5-fluoro-8-quinolinol (8) and of 7 fluoro8-quinolinol, as preparcd from 7-amino-8-quinolinol (4) by the Baltz-Schiemann …
Number of citations: 28 www.academia.edu
SG Schulman, H Gershon - The Journal of Physical Chemistry, 1968 - ACS Publications
… Methods found in the literature were used for the preparation of 5-fluoro-8-quinolinol,6 5-iodo-8-quinolinol,e 5-nitro-8quinolinol,7 and 5-nitro-8-… 3.3 5-Fluoro-8-quinolinol …
Number of citations: 8 pubs.acs.org
RG Beimer, Q Fernando - Analytical Chemistry, 1969 - ACS Publications
… 5-Fluoro-8-Quinolinol. Quinolinol was first converted into the 5-nitroso derivative, reduced to the 5-amino-8-quinolinol, and finally converted into the 5-fluoro compound by the …
Number of citations: 17 pubs.acs.org
G O'Dom, Q Fernando - Analytical Chemistry, 1966 - ACS Publications
… consistent with that expected for 5fluoro-8-quinolinol. All solutions were made as previously described (5) and the ionic strength of the solutions used in this study was maintained at a …
Number of citations: 8 pubs.acs.org
H Gershon, MW McNeil, R Parmegiani… - Journal of Medicinal …, 1972 - ACS Publications
… 5fluoro-8-quinolinol to react with trifluoromethyl hypofluorite. For the preparation of 7-chloro-5-fluoro-8quinolinol, 5-fluoro-8-quinolinol was … -5-fluoro-8quinolinol was also prepared from …
Number of citations: 40 pubs.acs.org
K Takano, Y Sunatsuki, M Kojima, I Kinoshita… - Inorganica Chimica …, 2009 - Elsevier
… Reaction of vanadium(III) chloride with 5-fluoro-8-quinolinol (HFqn) gave two dinuclear vanadium(IV) complexes: [V 2 O 2 Cl 2 (Fqn) 2 (H 2 O) 2 ] (9) · HFqn · 2H 2 O and V 2 O 2 Cl 2 (…
Number of citations: 9 www.sciencedirect.com
SP Anand, R Filler - Journal of Fluorine Chemistry, 1976 - Elsevier
Pyridine reacts with xenon difluoride to give a mixture of 2-fluoropyridine 3-fluoropyridine, and 2,6-difluoropyridine, while 8-hydroxyquinoline is converted to 5-fluoro-8-quinolinol. …
Number of citations: 31 www.sciencedirect.com

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